molecular formula C13H18N2O4 B7721615 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid

Cat. No.: B7721615
M. Wt: 266.29 g/mol
InChI Key: JLBCSWWZSSVXRQ-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid typically involves the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the propanoic acid backbone: This can be achieved through various methods, including the use of Grignard reagents or organolithium compounds to introduce the pyridine ring.

    Coupling reactions: The protected amino acid can be coupled with other molecules using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.

    Oxidation and Reduction: The pyridine ring can undergo various oxidation and reduction reactions depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid is commonly used to remove the Boc protecting group.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

    Deprotected amino acid: Resulting from hydrolysis.

    Oxidized or reduced pyridine derivatives: Depending on the specific reagents and conditions used.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a building block in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis, and is removed under controlled conditions to yield the active compound.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-3-(pyridin-3-yl)propanoic acid: Lacks the Boc protecting group.

    2-((tert-Butoxycarbonyl)amino)-3-(pyridin-2-yl)propanoic acid: Similar structure but with the pyridine ring at a different position.

    2-((tert-Butoxycarbonyl)amino)-3-(pyridin-4-yl)propanoic acid: Another positional isomer.

Uniqueness

2-((tert-Butoxycarbonyl)amino)-3-(pyridin-3-yl)propanoic acid is unique due to the presence of the Boc protecting group and the specific positioning of the pyridine ring, which can influence its reactivity and interactions in synthetic and biological contexts.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyridin-3-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-10(11(16)17)7-9-5-4-6-14-8-9/h4-6,8,10H,7H2,1-3H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBCSWWZSSVXRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105454-25-9
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid
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